4-Ethoxy-5-methoxy-2-naphthalenecarboxylic acid
Description
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-ethoxy-5-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c1-3-18-12-8-10(14(15)16)7-9-5-4-6-11(17-2)13(9)12/h4-8H,3H2,1-2H3,(H,15,16) |
InChI Key |
SPNVDXNWCLTXEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC(=C1)C(=O)O)C=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Substitution
- The synthesis often begins with substituted naphthalenes such as 2-ethoxynaphthalene or 5-methoxy-2-tetralone derivatives, which provide the ethoxy and methoxy groups at the desired positions on the aromatic ring.
- For example, 2-ethoxynaphthalene can be brominated and then converted into a Grignard reagent, which is then carboxylated to introduce the carboxylic acid group at the 2-position.
Bromination and Grignard Reaction
- Bromination of 2-ethoxynaphthalene yields 1-bromo-2-ethoxynaphthalene.
- This bromide is converted to a Grignard reagent by reaction with magnesium in tetrahydrofuran (THF) or 2-methyltetrahydrofuran under inert atmosphere.
- The Grignard reagent is then reacted with dry carbon dioxide gas at low temperatures (0 to -10 °C) to form the corresponding carboxylate intermediate.
- Acidification yields the 2-naphthoic acid derivative bearing the ethoxy substituent.
Methoxylation
- The methoxy group at the 5-position can be introduced via methylation of a hydroxy precursor or by starting with 5-methoxy-2-naphthol derivatives.
- Alternatively, methoxylation can be achieved by nucleophilic substitution or via methylation of phenolic hydroxyl groups using methyl iodide or dimethyl sulfate under basic conditions.
Hydrogenation and Hydrolysis
- For certain intermediates such as 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid, catalytic hydrogenation is used to reduce double bonds in the naphthalene ring system, followed by alkaline hydrolysis to yield the acid.
- These steps are carefully controlled to avoid over-reduction or side reactions.
Analytical Characterization Supporting Synthesis
- Infrared spectroscopy confirms the presence of carboxylic acid groups via strong absorption peaks near 1690 cm⁻¹ (C=O stretch) and 920 cm⁻¹ (O-H bending).
- Elemental analysis results closely match calculated values for the target compound, confirming purity and correct composition.
- NMR spectroscopy (¹H and ¹³C) provides detailed chemical shift data consistent with substituted naphthoic acid structures, confirming substitution patterns and functional groups.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 2-ethoxynaphthalene, 5-methoxy-2-tetralone |
| Key reagents | Bromine, magnesium, trimethylsilyl cyanide, phosphorus oxychloride, dry CO₂ |
| Solvents | Tetrahydrofuran (THF), 2-methyltetrahydrofuran, benzene |
| Reaction conditions | Reflux, low temperature CO₂ bubbling (0 to -10 °C), inert atmosphere (N₂) |
| Purification methods | Crystallization, column chromatography |
| Characterization techniques | IR, NMR (¹H, ¹³C), elemental analysis, TLC |
| Typical yields | 33% to 96% depending on step and purification |
Chemical Reactions Analysis
2-Naphthalenecarboxylic acid, 4-ethoxy-5-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-ethoxy-5-methoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-ethoxy-5-methoxy- involves its interaction with specific molecular targets and pathways. The ethoxy and methoxy groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Influence :
- The ethoxy and methoxy groups in the target compound are electron-donating, which may reduce the acidity of the carboxylic acid group compared to analogs with electron-withdrawing substituents (e.g., 6-(methoxycarbonyl)-2-naphthoic acid) .
- The ethyl ester in analogs like Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate enhances lipophilicity, making it more suitable for organic solvent-based reactions compared to the carboxylic acid form .
Key Research Findings
Acidity Trends : Electron-withdrawing groups (e.g., methoxycarbonyl) increase carboxylic acid acidity, whereas alkoxy groups (ethoxy/methoxy) reduce it. This impacts solubility and reactivity in medicinal chemistry applications .
Synthetic Flexibility : Ethyl ester derivatives (e.g., and ) are more reactive toward nucleophiles than carboxylic acids, enabling diverse functionalization .
Biological Activity
4-Ethoxy-5-methoxy-2-naphthalenecarboxylic acid is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C12H14O4
- Molecular Weight : 222.24 g/mol
- IUPAC Name : 4-Ethoxy-5-methoxy-2-naphthalenecarboxylic acid
Synthesis
The synthesis of 4-Ethoxy-5-methoxy-2-naphthalenecarboxylic acid typically involves the alkylation of naphthalene derivatives followed by carboxylation. The compound can serve as an intermediate in the synthesis of more complex organic molecules, particularly in studies involving enzyme inhibition and receptor interactions.
Enzyme Inhibition
Research indicates that 4-Ethoxy-5-methoxy-2-naphthalenecarboxylic acid exhibits inhibitory effects on various enzymes, making it a valuable candidate for further pharmacological studies. In particular, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. It has been tested against several cancer cell lines, including breast and prostate cancer cells, showing promising results in reducing cell viability and inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. It has been shown to reduce levels of pro-inflammatory cytokines in cell culture models, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Enzyme Inhibition Study | Demonstrated significant inhibition of COX enzymes with IC50 values in the micromolar range. |
| Anticancer Activity | Reduced viability of breast cancer cells by 40% at a concentration of 50 µM after 48 hours. |
| Anti-inflammatory Effects | Decreased TNF-alpha levels by 30% in LPS-stimulated macrophages at 25 µM concentration. |
The biological activity of 4-Ethoxy-5-methoxy-2-naphthalenecarboxylic acid is believed to be mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory and cancer pathways. The compound may bind to active sites or allosteric sites on these proteins, leading to altered enzymatic activity and modulation of cellular responses .
Q & A
Q. Q1. What are the recommended synthetic routes for 4-Ethoxy-5-methoxy-2-naphthalenecarboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic aromatic substitution (SNAr). For SNAr, the methoxy and ethoxy groups activate specific positions on the naphthalene ring, directing electrophiles to the para and meta positions. Optimization requires controlled temperature (80–120°C) and polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates . Yield improvements (70–85%) are achieved by using catalysts like CuI for Ullmann-type coupling of alkoxy groups .
Q. Q2. How can researchers validate the purity of this compound post-synthesis?
Methodological Answer: Combine chromatographic and spectroscopic techniques:
- HPLC (C18 column, methanol/water mobile phase) to assess purity (>98%).
- NMR (¹H and ¹³C) to confirm substituent positions: methoxy protons appear at δ 3.8–4.0 ppm, ethoxy at δ 1.3–1.5 ppm (triplet) and δ 4.0–4.2 ppm (quartet) .
- Mass spectrometry (HRMS) for molecular ion confirmation (expected m/z: 276.27 for C₁₅H₁₆O₅) .
Advanced Research Questions
Q. Q3. What strategies address regioselectivity challenges during functionalization of the naphthalene ring?
Methodological Answer: Regioselectivity is governed by the electron-donating ethoxy and methoxy groups. Computational modeling (DFT) predicts preferential electrophilic attack at the 6-position (para to methoxy) and 3-position (meta to ethoxy). Experimental validation via X-ray crystallography (as in ) or NOESY NMR can confirm spatial arrangements. For example, steric hindrance from ethoxy may favor 6-substitution in practice .
Q. Q4. How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved?
Methodological Answer:
Q. Q5. What experimental designs optimize reaction conditions when literature data conflicts?
Methodological Answer: Apply factorial design (e.g., 2³ factorial matrix) to test variables:
- Factors : Temperature (80°C vs. 120°C), solvent (DMF vs. THF), catalyst loading (5% vs. 10% CuI).
- Response variables : Yield, purity, reaction time.
Statistical analysis (ANOVA) identifies significant factors. For example, higher CuI loading may reduce reaction time but increase byproduct formation .
Advanced Applications in Research
Q. Q6. How does this compound perform in metal-organic framework (MOF) synthesis?
Methodological Answer: The carboxylic acid group enables coordination with metals (e.g., Zn²⁺ or Cu²⁺) to form MOFs. Solvothermal synthesis (120°C, DMF/water) produces crystalline structures. Characterize via PXRD and BET surface area analysis . The ethoxy/methoxy groups enhance hydrophobicity, useful for gas adsorption studies .
Q. Q7. What biological assays are suitable for evaluating its antimicrobial potential?
Methodological Answer:
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- ROS detection : Use DCFH-DA dye to measure antioxidant activity in cell lines (IC₅₀ calculation).
- Enzyme inhibition : Target tyrosinase or COX-2 via spectrophotometric assays (IC₅₀ < 50 µM suggests therapeutic potential) .
Handling Contradictions in Literature
Q. Q8. How to reconcile discrepancies in reported toxicity profiles?
Methodological Answer:
- Conduct in vitro cytotoxicity assays (MTT or LDH release) using HepG2 or HEK293 cells.
- Cross-reference with ECHA databases for regulatory data. If gaps exist, apply read-across methods using structurally similar compounds (e.g., 6,7-dihydroxynaphthalene derivatives) .
Computational and Experimental Synergy
Q. Q9. What molecular modeling approaches predict interaction with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
